Benzyl Aziridine-1-carboxylate
Overview
Description
Benzyl Aziridine-1-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 and is typically in liquid form . The compound is often used in the field of organic chemistry .
Synthesis Analysis
Aziridines, including Benzyl Aziridine-1-carboxylate, have been synthesized through unique bond construction methodologies . These methodologies often involve the ring-opening of aziridines . The synthesis of aziridines has seen steady growth over the years, with a remarkable surge in publications within the last decade .Molecular Structure Analysis
The InChI code for Benzyl Aziridine-1-carboxylate is 1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Aziridine ring opening reactions have gained significant importance in the synthesis of nitrogen-containing biologically active molecules . A wide range of chiral metal- and organo-catalyzed desymmetrization reactions of aziridines have been reported with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .Physical And Chemical Properties Analysis
Benzyl Aziridine-1-carboxylate is a liquid at room temperature . It is stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Aziridine Ketones and Carbinols
Benzyl Aziridine-1-carboxylate can be used in the synthesis of aziridine ketones and carbinols . The reaction with organolithium reagents yields 2-aziridinylketones. These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .
N-Boc-Protecting Group Cleavage Method
The usage of excess phenyllithium may serve as a special N-Boc-protecting group cleavage method for acid-sensitive substrates . This is particularly useful in the synthesis of complex organic molecules.
Building Blocks for Biomedical Interest
Aziridines, such as Benzyl Aziridine-1-carboxylate, are excellent substrates for the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . This makes them powerful building blocks in the field of medicinal chemistry.
Biocatalytic One-Carbon Ring Expansion
Benzyl Aziridine-1-carboxylate can be used in a biocatalytic one-carbon ring expansion to make azetidines . A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, exerts unparalleled stereocontrol over a [1,2]-Stevens rearrangement .
Synthesis of Chiral Amine Building Blocks
The ring-expansion strategy for the asymmetric, one-carbon homologation of readily prepared aziridines via carbene insertion would be an attractive new entry towards the enantioselective synthesis of azetidines . This represents a new approach for the synthesis of important chiral amine building blocks.
Material for Chemical Synthesis
Benzyl Aziridine-1-carboxylate is used as a material in chemical synthesis . It is a valuable compound for researchers in various areas including life science, material science, chromatography, and analytical studies .
Mechanism of Action
Target of Action
Benzyl Aziridine-1-carboxylate is a type of aziridine, a class of organic compounds that are widely used in the synthesis of nitrogen-containing biologically active molecules . The primary targets of Benzyl Aziridine-1-carboxylate are the nucleophiles present in these molecules .
Mode of Action
The mode of action of Benzyl Aziridine-1-carboxylate involves the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups . This activation allows the ring to open and react with incoming nucleophiles . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The biochemical pathways affected by Benzyl Aziridine-1-carboxylate involve the synthesis of nitrogen-containing biologically active molecules . The ring-opening reactions of aziridines have gained tremendous importance in the synthesis of these molecules . Aziridines are used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the aziridine ring
Result of Action
The result of the action of Benzyl Aziridine-1-carboxylate is the formation of nitrogen-containing biologically active molecules . These molecules have various applications in the pharmaceutical industry, including the production of antibacterial, antifungal, and other types of drugs .
Action Environment
The action of Benzyl Aziridine-1-carboxylate can be influenced by environmental factors such as temperature and pH . For instance, the aziridine ring is activated in the presence of electron-withdrawing substituents and can provide ring-opening products after treatment with incoming nucleophiles . The storage temperature for Benzyl Aziridine-1-carboxylate is recommended to be between 2-8°C in a sealed and dry environment .
Safety and Hazards
Future Directions
Aziridines, including Benzyl Aziridine-1-carboxylate, are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . The recent advances in the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures .
properties
IUPAC Name |
benzyl aziridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWAZGPFWJKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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